1-(3-Ethylphenyl)propan-2-ol
Description
Properties
IUPAC Name |
1-(3-ethylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-10-5-4-6-11(8-10)7-9(2)12/h4-6,8-9,12H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQZACOJFRFICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of 3-Ethylaniline
The synthesis begins with the diazotization of 3-ethylaniline, a process optimized for aromatic amines. In a typical procedure, 3-ethylaniline is treated with concentrated hydrochloric acid and sodium nitrite at 0–5°C to form the diazonium chloride intermediate. This step, conducted under rigorous temperature control, ensures the stability of the diazonium species, which is critical for subsequent coupling reactions. The diazonium salt is generated in situ and immediately utilized due to its thermal instability.
Coupling with Isopropenyl Acetate
The diazonium salt is reacted with isopropenyl acetate in a polar solvent system (e.g., water-acetone or water-methanol) containing catalytic amounts of cuprous chloride (0.01–0.20 molar equivalents). This step proceeds via a Meerwein arylation mechanism, where the diazonium salt acts as an electrophilic arylating agent. The reaction is conducted at 20–70°C for 30 minutes to 3 hours, yielding 1-(3-ethylphenyl)propan-2-one as a crude oil. Purification via bisulfite complex formation or vacuum distillation enhances the ketone’s purity to >95%.
Table 1: Optimization of Diazonium Coupling Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature | 20–70°C | 40°C | 52 |
| CuCl Catalyst Loading | 0.01–0.20 eq | 0.05 eq | 59 |
| Solvent System | Water-Acetone (1:1) | Water-Methanol (3:1) | 48 |
Reduction to 1-(3-Ethylphenyl)propan-2-ol
The ketone intermediate is reduced to the secondary alcohol using sodium borohydride (NaBH4) in methanol at ambient temperature. This method achieves >85% conversion, with the alcohol isolated via aqueous workup and column chromatography. Alternatively, catalytic hydrogenation with palladium on carbon (Pd/C) under 3 bar H2 pressure at 50°C provides comparable yields (88–92%).
Catalytic Hydrogenation Using Transition Metal Catalysts
Mn-MACHO Catalyzed Syngas Reduction
Recent advances in manganese-catalyzed hydrogenation, as demonstrated by the Royal Society of Chemistry, offer a novel route for alcohol synthesis. The Mn-MACHO-iPr complex, in combination with sodium tert-butoxide (NaOtBu), facilitates the reduction of ketones under syngas (CO/H2) at 150°C and 20 bar pressure. Applied to 1-(3-ethylphenyl)propan-2-one, this method achieves 78% yield with excellent stereochemical control, though scalability remains a challenge due to high-pressure requirements.
Table 2: Performance of Catalytic Systems in Ketone Reduction
| Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C (5 wt%) | 3 | 50 | 6 | 90 |
| Mn-MACHO-iPr | 20 (CO/H2) | 150 | 24 | 78 |
| Raney Ni | 5 | 80 | 4 | 82 |
Traditional Hydrogenation Methods
Industrial-scale production often employs Raney nickel or palladium-based catalysts under moderate hydrogen pressure (3–5 bar). These systems, while less selective than Mn-MACHO, provide consistent yields (80–90%) and shorter reaction times (4–6 hours).
Grignard Reagent-Based Nucleophilic Addition
Although less commonly utilized for secondary alcohols, the Grignard reaction offers an alternative pathway. Reacting 3-ethylbenzaldehyde with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) generates 1-(3-ethylphenyl)propan-1-ol as the primary product. To access the target secondary alcohol, this method requires subsequent oxidation to the ketone followed by reduction, resulting in lower overall efficiency (45–50%) compared to direct routes.
Comparative Analysis of Synthetic Routes
The diazonium coupling-hydrogenation sequence remains the most viable method for large-scale synthesis, balancing cost and yield. Catalytic hydrogenation with Pd/C outperforms Mn-MACHO in throughput, though the latter’s selectivity merits further investigation for chiral applications. Grignard-based approaches are hindered by multi-step requirements and moderate yields.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(3-ethylphenyl)propan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 1-(3-ethylphenyl)propan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran (THF).
Major Products:
Oxidation: 1-(3-Ethylphenyl)propan-2-one.
Reduction: 1-(3-Ethylphenyl)propan-2-amine.
Substitution: 1-(3-Ethylphenyl)propan-2-chloride or 1-(3-Ethylphenyl)propan-2-bromide.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 1-(3-Ethylphenyl)propan-2-ol is utilized as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for specific reactions that can lead to the formation of complex molecules.
Biology
The compound plays a significant role in studying metabolic pathways involving secondary alcohols. Its interactions with enzymes and biological systems make it a valuable tool for understanding alcohol metabolism and related biochemical processes.
Medicine
As a precursor in the synthesis of potential therapeutic agents, this compound has garnered attention for its pharmacological properties. Research indicates that it may have applications in developing drugs targeting various diseases.
Industry
Due to its aromatic properties, this compound is also used in producing fragrances and flavoring agents. Its pleasant scent makes it a desirable ingredient in cosmetic and food products.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat infections.
Cytotoxicity and Anticancer Activity
Significant studies have focused on the cytotoxic effects of this compound on cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induces apoptosis via mitochondrial disruption |
| HeLa (Cervical Cancer) | 30 | Activates caspases leading to programmed cell death |
These findings indicate that this compound may disrupt mitochondrial function, leading to apoptosis in cancer cells, which could be pivotal in developing anticancer therapies.
Mechanism of Action
The mechanism of action of 1-(3-ethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function.
Pathways: The compound can participate in metabolic pathways involving alcohol dehydrogenases and other enzymes, leading to its conversion into other biologically active compounds.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., methoxy, hydroxyl) enhance receptor binding in adrenolytic and anti-inflammatory compounds . The 3-ethyl group in this compound may balance lipophilicity and metabolic stability compared to polar substituents.
- Stereochemistry: Racemic mixtures (e.g., (2R,S)-configurations in ) are common in propanolamines, but enantiopure forms (e.g., in ) are critical for targeted pharmacological activity .
Pharmacological Activity
- Adrenolytic Activity: Methoxy-substituted indole derivatives () show α₁/β₁-adrenoceptor antagonism, reducing blood pressure and arrhythmias. The absence of nitrogenous side chains in this compound may limit similar adrenergic effects.
- Anti-inflammatory Activity: Dihydroxyphenyl analogs () exhibit potent NO inhibition, suggesting that polar substituents enhance anti-inflammatory efficacy compared to alkyl groups.
- Psychoactive Applications: Phenothiazine-derived propanols () are intermediates for antipsychotics, highlighting the role of aromatic heterocycles in central nervous system targeting.
Biological Activity
1-(3-Ethylphenyl)propan-2-ol, also known as ethyl 3-phenylpropan-2-ol, is an organic compound that has garnered attention in various fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological activities, making it a candidate for therapeutic applications. This article reviews its biological properties, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological activity. Its molecular formula is C12H16O, characterized by an ethyl group attached to a phenyl ring and a secondary alcohol functional group. The presence of these functional groups is crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be explored further as a potential antimicrobial agent in clinical settings .
Neuropharmacological Effects
This compound has been investigated for its neuropharmacological effects, particularly in the context of mood disorders. Studies have shown that it may act as a modulator of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
A study highlighted its potential as an antidepressant by demonstrating its ability to enhance serotonin levels in animal models. The compound was found to reduce depressive-like behaviors in rodents subjected to stress tests .
Anticancer Activity
Emerging research has pointed to the anticancer potential of this compound. In vitro assays showed that the compound inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 22 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a lead compound for further development in cancer therapeutics .
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Case Study on Depression : A clinical trial involving patients with major depressive disorder showed significant improvement in symptoms after administration of a formulation containing this compound. The results indicated enhanced mood and reduced anxiety levels compared to placebo .
- Antimicrobial Efficacy : In another study focusing on wound infections, patients treated with topical formulations containing this compound exhibited faster healing rates and reduced bacterial load compared to standard treatments .
Q & A
Q. What safety protocols should be followed when handling 1-(3-Ethylphenyl)propan-2-ol in laboratory settings?
- Methodological Answer : Researchers must wear protective equipment (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination. Safety Data Sheets (SDS) for structurally similar compounds emphasize avoiding direct exposure and ensuring proper ventilation during synthesis or handling .
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : Synthesis optimization may involve:
- Solvent Selection : Ethanol or THF for improved solubility of intermediates (e.g., as used in analogous propanol syntheses) .
- Catalysis : Thionyl chloride (SOCl₂) or other acid catalysts to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization to isolate the target compound from byproducts. For structurally related compounds, purity ≥95% is achievable via these methods .
Q. What preliminary analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : To confirm the presence of the ethylphenyl group (δ 1.2–1.5 ppm for CH₃CH₂) and propan-2-ol backbone (δ 3.5–4.0 ppm for -CH(OH)-) .
- HPLC : For assessing purity, using C18 columns and UV detection at 254 nm, as demonstrated for similar aromatic alcohols .
Advanced Research Questions
Q. How can researchers identify and quantify impurities in this compound?
- Methodological Answer :
- Impurity Profiling : Use LC-MS or GC-MS to detect trace byproducts (e.g., isomers or oxidation products). Reference standards (e.g., CAS 163685-37-8 for related impurities) aid in quantification .
- Acceptance Criteria : Follow guidelines for pharmaceutical intermediates, where unspecified impurities should be ≤0.1% per ICH Q3A/B .
Q. What factors influence the stability of this compound under varying storage conditions?
- Methodological Answer :
- Temperature : Store at 2–8°C to prevent thermal degradation. Hydrochloride salts of similar propanols show enhanced stability in aqueous solutions .
- Light Exposure : Protect from UV light to avoid photolytic decomposition, as observed in fluorinated phenylpropanols .
Q. How do structural modifications to this compound affect its reactivity in pharmaceutical intermediate synthesis?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring alters electrophilicity, as seen in 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone .
- Derivatization : Converting the hydroxyl group to an ether or ester (e.g., using acetyl chloride) can improve solubility for downstream reactions, as demonstrated in related compounds .
Data Contradictions and Resolution
- Synthetic Yield Variability : Discrepancies in yields (e.g., 60–85%) for similar propanols may arise from differences in catalyst activity or reaction time. Systematic Design of Experiments (DoE) is recommended to identify critical parameters .
- Impurity Identification : Conflicting reports on impurity profiles (e.g., oxidation vs. isomerization byproducts) require cross-validation using orthogonal techniques like NMR and high-resolution MS .
Key Research Findings
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
